molecular formula C9H19NO3 B13795421 N-(3-Butoxy-2-hydroxypropyl)acetamide

N-(3-Butoxy-2-hydroxypropyl)acetamide

Cat. No.: B13795421
M. Wt: 189.25 g/mol
InChI Key: SZEYUBPVBXOHFM-UHFFFAOYSA-N
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Description

N-(3-Butoxy-2-hydroxypropyl)acetamide is an organic compound with the molecular formula C9H19NO3 It is characterized by the presence of an acetamide group attached to a 3-butoxy-2-hydroxypropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Butoxy-2-hydroxypropyl)acetamide typically involves the reaction of 3-butoxy-2-hydroxypropylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-Butoxy-2-hydroxypropylamine+Acetic anhydrideThis compound+Acetic acid\text{3-Butoxy-2-hydroxypropylamine} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} 3-Butoxy-2-hydroxypropylamine+Acetic anhydride→this compound+Acetic acid

The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent any unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate and improve the yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

N-(3-Butoxy-2-hydroxypropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The butoxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a suitable base.

Major Products Formed

    Oxidation: The major product is N-(3-Butoxy-2-oxopropyl)acetamide.

    Reduction: The major product is N-(3-Butoxy-2-hydroxypropyl)amine.

    Substitution: The major products depend on the substituent introduced, such as N-(3-Alkoxy-2-hydroxypropyl)acetamide.

Scientific Research Applications

N-(3-Butoxy-2-hydroxypropyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Butoxy-2-hydroxypropyl)acetamide involves its interaction with specific molecular targets. The hydroxyl and amide groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Hydroxypropyl)acetamide
  • N-(2-Hydroxyethyl)acetamide
  • N-(3-Butoxy-2-oxopropyl)acetamide

Uniqueness

N-(3-Butoxy-2-hydroxypropyl)acetamide is unique due to the presence of both a butoxy group and a hydroxyl group on the same carbon chain. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .

Properties

Molecular Formula

C9H19NO3

Molecular Weight

189.25 g/mol

IUPAC Name

N-(3-butoxy-2-hydroxypropyl)acetamide

InChI

InChI=1S/C9H19NO3/c1-3-4-5-13-7-9(12)6-10-8(2)11/h9,12H,3-7H2,1-2H3,(H,10,11)

InChI Key

SZEYUBPVBXOHFM-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC(CNC(=O)C)O

Origin of Product

United States

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